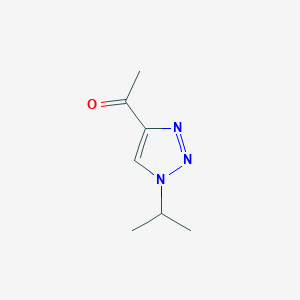

Ácido 2-acetamido-3-(3-fluoro-4-hidroxifenil)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves various chemical reactions and techniques. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar structure, was achieved using spectroscopic techniques such as FT-IR, NMR, and ESI-MS. The compound was tested as an insect growth regulator, indicating its potential application in pest control . Another related compound, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was synthesized as a derivative of danshensu to improve its chemical stability and liposolubility, and its structure was confirmed by X-ray single crystal diffraction analysis . Additionally, enantiomers of methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate were synthesized using a coupling reagent, and their structures were characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure and stereochemistry of these compounds are crucial for their biological activity. The crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined, providing insights into its three-dimensional arrangement . The molecular geometry and vibrational frequencies of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate were calculated using density functional theory (DFT), which is essential for understanding the compound's reactivity and interaction with biological targets . Similarly, the molecular structure of the synthesized enantiomers was confirmed through spectroscopic data and specific rotation measurements .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. For example, the direct fluorination of methyl 3-acetamido-2,3,6-trideoxy-d,l-arabino-hexopyranoside to produce 3-acetamido-2,3,5,6-tetradeoxy-5-fluoro-d,l-ribo-hexofuranose demonstrates the use of sulfur tetrafluoride-hydrogen fluoride for fluorinative dehydroxylation . The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides also highlights the use of primary compounds and the identification of structures through elemental analysis and NMR .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The antibacterial activity of 7-[R-2-amino-2-(3-chloro-4-hydroxyphenyl)acetamido]-3-methylthio-3-cephem-4-carboxylic acid, a compound with a similar phenylacetamido group, was found to be orally active, suggesting its potential as an antibiotic . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linear and bent conformations, which, along with hydrogen bonding and packing interactions, contribute to their anticonvulsant activities .

Aplicaciones Científicas De Investigación

Investigación en Proteómica

“N-Acetil-3-fluoro-DL-tirosina” se utiliza en investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto puede utilizarse para investigar la estructura, las interacciones y la función de las proteínas de forma de alto rendimiento.

Biosíntesis de proteínas

“3-Fluoro-DL-tirosina” se utiliza para la tirosina en la biosíntesis de proteínas como las β-galactosidasas (Escherichia coli), bacteriorrodopsina y enzimas microvilares intestinales, aminopeptidasa N . Ayuda a estudiar el efecto de las tirosinas halogenadas sobre las propiedades de las proteínas.

Desarrollo de fármacos

Este compuesto pertenece a los ácidos fenilpropanoicos, que son compuestos cuya estructura contiene un anillo de benceno conjugado con un ácido propanoico . Tales compuestos tienen aplicaciones potenciales en desarrollo de fármacos.

Síntesis química

“N-Acetil-3-fluoro-DL-tirosina” se puede utilizar en síntesis química . La síntesis química es el proceso de utilizar dos o más átomos (o moléculas) para formar un producto, con los átomos o moléculas que a menudo son de diferentes tipos.

Ciencia de materiales

En el campo de la ciencia de materiales, este compuesto se puede utilizar para estudiar las propiedades de los materiales y cómo se comportan en diferentes condiciones .

Cromatografía

“N-Acetil-3-fluoro-DL-tirosina” se puede utilizar en cromatografía , una técnica de laboratorio para la separación de una mezcla en sus componentes individuales.

Mecanismo De Acción

Target of Action

The primary target of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-Acetyl-3-fluoro-DL-tyrosine, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function or activity

Biochemical Pathways

The specific biochemical pathways affected by this compound are not fully understood. Given its target, it is likely involved in pathways related to oxidative stress and cellular defense mechanisms . Its influence on these pathways could have downstream effects on cellular health and survival .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its target, it may have a role in protecting cells from oxidative damage. More research is needed to confirm this and understand the full range of its effects .

Propiedades

IUPAC Name |

2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYBRSLAYCIMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568144 |

Source

|

| Record name | N-Acetyl-3-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219858-64-7 |

Source

|

| Record name | N-Acetyl-3-fluorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)